molecular formula C4H4ClNO B1368424 4-(Chloromethyl)oxazole CAS No. 767628-89-7

4-(Chloromethyl)oxazole

Cat. No. B1368424
CAS RN: 767628-89-7
M. Wt: 117.53 g/mol
InChI Key: VUCSUGAHPSQTLD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)oxazole is a chemical compound with the molecular formula C4H4ClNO . It is a yellow liquid and has a molecular weight of 117.5347 .


Synthesis Analysis

The synthesis of oxazoles, including this compound, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . Other methods include the use of palladium-catalyzed direct arylation and alkenylation of oxazoles . There is also a growing interest in metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The chlorine atom is attached to a methyl group that is connected to the oxazole ring .


Chemical Reactions Analysis

Oxazoles, including this compound, undergo various reactions such as electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .


Physical And Chemical Properties Analysis

This compound is a yellow liquid with a molecular weight of 117.53 . It should be stored in a freezer to maintain its stability .

Scientific Research Applications

Synthesis of Extended Oxazoles

4-(Chloromethyl)oxazole has been used as a reactive scaffold in the synthesis of various oxazoles. Specifically, 2-(halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are used in the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This demonstrates the compound's versatility in synthetic chemistry, particularly in the synthesis of oxaprozin (Patil & Luzzio, 2016).

Regioselective Preparation Process

Another significant application is in the regioselective formation of 4-chloromethyl-1,3-oxazoles. This process, using 1,3-oxazole N-oxide/HCl salts, showcases high regioselectivity in deoxygenation-chlorination, highlighting the compound's utility in precise synthetic procedures (Lee et al., 2004).

Coordination Chemistry

This compound plays a role in the coordination chemistry of oxazoline ligands. These ligands are important in transition metal-catalyzed asymmetric organic syntheses, offering versatility, straightforward synthesis from available precursors, and modulation of chiral centers (Gómez, Muller, & Rocamora, 1999).

Extended Heterocyclic Scaffolds

The compound is also instrumental in the creation of extended heterocyclic scaffolds. For example, 2-Chloromethyl-4, 5-disubstituted oxazoles can be prepared, further enhancing the scope of synthetic chemistry involving oxazole derivatives (Patil, Luzzio, & Demuth, 2015).

Oxazole Synthesis via Gold-Catalysed Intermolecular Reaction

This compound is involved in the synthesis of complex, fully substituted, and functionalized 4-aminooxazoles. This process, using a gold-catalyzed intermolecular reaction, highlights the compound's role in enabling diverse structural and functional group variation in oxazole motifs (Gillie, Reddy, & Davies, 2016).

Photo-Oxidation Studies

In photo-oxidation studies, this compound and its derivatives have been explored for their reaction with singlet oxygen. This contributes to understanding the compound's physicochemical properties and potential applications in specialized functions (Zeinali et al., 2020).

Safety and Hazards

4-(Chloromethyl)oxazole should be handled with care. It should be kept in a well-ventilated place and the container should be kept tightly closed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

There is a growing interest in the development of new synthetic strategies for oxazole compounds, including 4-(Chloromethyl)oxazole . These strategies aim to reduce the production and utilization of toxic chemicals, increase reaction performance, and enhance product yields and purity . The development of these new synthetic methods could lead to the discovery of new oxazole-based medicinal compounds .

properties

IUPAC Name

4-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCSUGAHPSQTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617063
Record name 4-(Chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

767628-89-7
Record name 4-(Chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 4-(chloromethyl)oxazole derivatives discussed in the paper?

A1: The paper focuses on the synthesis of new heterocyclic compounds using this compound derivatives as precursors. Specifically, it explores the Delepine reaction, which involves reacting these derivatives with hexamine to ultimately yield primary amines. [] This suggests that this compound derivatives are valuable building blocks for synthesizing a wider range of biologically active compounds.

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